molecular formula C12H19Cl3N2O B8034155 5-Chloro-2-[(4-methylpiperazin-1-YL)methyl]phenol dihydrochloride

5-Chloro-2-[(4-methylpiperazin-1-YL)methyl]phenol dihydrochloride

Cat. No.: B8034155
M. Wt: 313.6 g/mol
InChI Key: BMIRRZXVEOKFGK-UHFFFAOYSA-N
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Description

5-Chloro-2-[(4-methylpiperazin-1-YL)methyl]phenol dihydrochloride: is a chemical compound with the molecular formula C12H18Cl2N2O. It is known for its applications in various fields such as medicinal chemistry, pharmaceuticals, and organic synthesis. The compound features a piperazine ring, which is a common structural motif in many bioactive molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-2-[(4-methylpiperazin-1-YL)methyl]phenol dihydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with 5-chloro-2-hydroxybenzaldehyde and 4-methylpiperazine.

    Condensation Reaction: The aldehyde group of 5-chloro-2-hydroxybenzaldehyde reacts with the amine group of 4-methylpiperazine to form an imine intermediate.

    Reduction: The imine intermediate is then reduced to form the corresponding amine.

    Hydrochloride Formation: The final step involves the formation of the dihydrochloride salt by reacting the amine with hydrochloric acid.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity. Common techniques include continuous flow synthesis and the use of automated reactors to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically involving the phenolic hydroxyl group.

    Reduction: Reduction reactions can target the piperazine ring or the phenolic hydroxyl group.

    Substitution: The chlorine atom on the aromatic ring can be substituted with various nucleophiles.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a suitable base.

Major Products:

    Oxidation: Products include quinones or other oxidized derivatives.

    Reduction: Reduced forms of the compound, such as amines or alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules. Its reactivity makes it valuable in organic synthesis and medicinal chemistry.

Biology: In biological research, it is used to study the effects of piperazine derivatives on biological systems. It serves as a model compound for understanding the interactions of similar structures with biological targets.

Industry: In the industrial sector, it is used in the production of various chemicals and materials. Its stability and reactivity make it suitable for large-scale manufacturing processes.

Mechanism of Action

The mechanism of action of 5-Chloro-2-[(4-methylpiperazin-1-YL)methyl]phenol dihydrochloride involves its interaction with specific molecular targets. The piperazine ring can interact with receptors or enzymes, modulating their activity. The phenolic hydroxyl group can form hydrogen bonds with biological molecules, influencing their function. The exact pathways depend on the specific application and target.

Comparison with Similar Compounds

  • 5-Chloro-2-(4-methylpiperidin-1-yl)-1H-benzo[d]imidazole hydrochloride
  • 5-Chloro-2-(4-methylpiperazin-1-yl)methylphenol

Comparison:

  • Structural Differences: While similar in structure, these compounds differ in the presence of additional functional groups or variations in the piperazine ring.
  • Reactivity: The presence of different substituents can influence the reactivity and stability of the compounds.
  • Applications: Each compound may have unique applications based on its specific properties, such as binding affinity to biological targets or chemical stability.

Properties

IUPAC Name

5-chloro-2-[(4-methylpiperazin-1-yl)methyl]phenol;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17ClN2O.2ClH/c1-14-4-6-15(7-5-14)9-10-2-3-11(13)8-12(10)16;;/h2-3,8,16H,4-7,9H2,1H3;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMIRRZXVEOKFGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)CC2=C(C=C(C=C2)Cl)O.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19Cl3N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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